(3-(Pyren-1-yl)phenyl)boronic acid
Description
(3-(Pyren-1-yl)phenyl)boronic acid is an organic compound featuring a polycyclic aromatic hydrocarbon, pyrene (B120774), linked to a phenylboronic acid moiety at the meta-position. This specific arrangement of functional groups bestows the molecule with a compelling set of characteristics, making it a valuable building block in the synthesis of advanced materials with tailored electronic and optical properties.
Interactive Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₅BO₂ | nih.gov |
| Molecular Weight | 322.2 g/mol | nih.gov |
| CAS Number | 917380-57-5 | chemimpex.com |
| Appearance | Not specified in results |
Pyrene is a polycyclic aromatic hydrocarbon composed of four fused benzene (B151609) rings, renowned for its exceptional photophysical properties. libretexts.org Its derivatives are mainstays in various branches of chemical science, from supramolecular chemistry to materials science. libretexts.org
Key attributes of pyrene that make it significant include:
High Fluorescence Quantum Yield: Pyrene exhibits strong fluorescence, making it an excellent fluorophore for sensing and imaging applications. libretexts.org The fluorescence emission is highly sensitive to the local environment, which can be exploited to probe the polarity of solvents or host matrices. sigmaaldrich.com
Excimer Formation: A unique characteristic of pyrene is its ability to form "excimers" (excited dimers) at increased concentrations. This results in a new, red-shifted emission band, a phenomenon that is widely used in designing ratiometric fluorescent probes. sigmaaldrich.com
Charge Carrier Mobility: Pyrene's extended π-conjugated system facilitates efficient charge transport, positioning its derivatives as crucial components in organic electronic devices. libretexts.org They are often employed as light-emitting materials or as hole-transporting layers in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. researchgate.netresearchgate.net
The functionalization of the pyrene core allows for the fine-tuning of its electronic and optical properties, leading to materials designed for specific applications like organic semiconductors, solar cells, and supramolecular sensors. libretexts.org
Arylboronic acids, organic compounds bearing an aromatic substituent and a boronic acid functional group (-B(OH)₂), are remarkably versatile reagents in modern chemistry. beilstein-journals.org
Their importance stems from several key reactivities:
Suzuki-Miyaura Cross-Coupling: Arylboronic acids are most famously known for their role in the palladium-catalyzed Suzuki-Miyaura coupling reaction. libretexts.org This reaction is one of the most powerful methods for forming carbon-carbon bonds, allowing for the synthesis of complex biaryl compounds, which are common scaffolds in pharmaceuticals and functional materials. libretexts.orgyoutube.com The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. researchgate.net
Sensing and Recognition: The boronic acid moiety can reversibly bind with diols, such as those found in saccharides (e.g., glucose) and catechols. nih.gov This interaction leads to changes in the compound's physical or chemical properties, most notably fluorescence, making arylboronic acids a cornerstone in the development of sensors for biologically and environmentally important molecules. nih.govnih.gov
Material Science: Arylboronic acid-functionalized materials are used to create "smart" materials like stimuli-responsive hydrogels. sigmaaldrich.com These gels can change their properties, such as swelling or degradation, in response to changes in pH or the presence of specific molecules like glucose or reactive oxygen species. researchgate.netsigmaaldrich.com
The stability, generally low toxicity, and diverse reactivity of arylboronic acids have cemented their role as indispensable tools for chemists in synthesis, medicinal chemistry, and materials science.
The combination of a pyrene fluorophore and a phenylboronic acid reactive/recognition site creates a powerful class of bifunctional molecules. Research in this area is vibrant, with a primary focus on developing sensors and advanced materials. While much of the literature focuses on the para-substituted isomer, research involving the meta-substituted framework of this compound is crucial for creating specific molecular architectures.
A significant application of a derivative of this compound has been demonstrated in the field of Organic Light-Emitting Diodes (OLEDs). In a notable study, novel pyrene-benzimidazole derivatives were synthesized for use as blue light emitters. The key synthetic step involved a Suzuki coupling reaction using a boronic ester derivative, 1-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole , as a building block. This precursor was coupled with brominated pyrene cores to construct the final emitter molecules. The strategic placement of bulky phenyl-benzimidazole groups, derived from the meta-substituted phenylboronic acid, effectively reduces intermolecular π-π stacking of the pyrene units, preventing aggregation-caused quenching and leading to a pure blue electroluminescence. An OLED device fabricated using one of these materials as the non-doped emissive layer exhibited an external quantum efficiency (EQE) reaching up to 4.3% and a pure blue emission with CIE coordinates of (0.1482, 0.1300).
This research highlights how the specific meta-substitution pattern of the pyrene-phenylboronic acid scaffold is instrumental in achieving desired material properties for high-performance electronic devices. The broader research landscape for pyrene-boronic acids includes their use in creating fluorescent porous organic polymers for the detection of pesticides and as molecular receptors on graphene-based electrodes for sensing lactate (B86563). These studies collectively underscore the immense potential of pyrene-substituted phenylboronic acids in creating functional materials for sensing and optoelectronics.
Properties
CAS No. |
917380-57-5 |
|---|---|
Molecular Formula |
C22H15BO2 |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
(3-pyren-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C22H15BO2/c24-23(25)18-6-2-5-17(13-18)19-11-9-16-8-7-14-3-1-4-15-10-12-20(19)22(16)21(14)15/h1-13,24-25H |
InChI Key |
SCVADUPVEATHAM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)(O)O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 3 Pyren 1 Yl Phenyl Boronic Acid and Its Assemblies
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure of a molecule in solution. For (3-(Pyren-1-yl)phenyl)boronic acid, a full suite of NMR experiments would be required for complete structural assignment.
¹H NMR spectroscopy would be expected to show a complex aromatic region. The protons of the phenyl ring would exhibit distinct splitting patterns (doublets, triplets, and singlets) characteristic of a 1,3-disubstituted benzene (B151609) ring. The nine protons of the pyrene (B120774) moiety would present as a series of doublets and triplets in the downfield aromatic region, typical for condensed polycyclic aromatic hydrocarbons. Additionally, a broad singlet corresponding to the acidic protons of the boronic acid group (-B(OH)₂) would likely be observed, which would be exchangeable with D₂O.
¹¹B NMR spectroscopy is particularly crucial for compounds containing boron. A single resonance would be expected, with a chemical shift indicative of a trigonal planar boronic acid. The position of this signal can provide insights into the electronic environment of the boron atom.
Without experimental data from published literature, a specific data table for this compound cannot be constructed.
Mass Spectrometry for Molecular Confirmation
Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of a compound. For this compound (C₂₂H₁₅BO₂), the expected exact mass would be approximately 322.1165 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this mass to within a few parts per million, thereby verifying the molecular formula. The fragmentation pattern observed in the mass spectrum could also provide structural information, showing characteristic losses of water or other small fragments from the parent ion.
A specific data table for the mass spectrometry of this compound is not available in the public domain.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state and for analyzing its intermolecular interactions.
Analysis of π-Stacking Interactions within Crystal Lattices
Given the large, planar pyrene unit, significant π-stacking interactions would be anticipated in the crystal lattice of this compound. The analysis of the crystal structure would focus on the distances and orientations between adjacent pyrene moieties. Key parameters such as the interplanar distance and the centroid-to-centroid distance would be measured to quantify the strength and nature of these interactions. These interactions are crucial in dictating the packing of the molecules in the solid state and can influence the material's bulk properties.
Elucidation of Supramolecular Network Architectures
The boronic acid functional group is a versatile hydrogen bond donor and acceptor. In the solid state, it is expected that the boronic acid moieties would form hydrogen-bonded networks. Common motifs include dimers, where two boronic acid groups interact via a pair of O-H···O hydrogen bonds, or extended one-, two-, or three-dimensional networks. The interplay between the hydrogen bonding of the boronic acid groups and the π-stacking of the pyrene units would lead to complex and potentially interesting supramolecular architectures.
Detailed crystallographic data, including unit cell parameters, space group, and key intermolecular distances for this compound, are not currently available in published crystallographic databases.
Photophysical Characterization Techniques for Electronic Properties
The presence of the pyrene chromophore suggests that this compound would exhibit interesting photophysical properties.
UV-Vis Absorption and Fluorescence Spectroscopy
UV-Vis absorption spectroscopy would be used to investigate the electronic transitions of the molecule. The spectrum would be expected to be dominated by the characteristic absorption bands of the pyrene unit, typically showing sharp, vibronically structured bands in the UV region. The position and intensity of these bands can be influenced by the substitution on the phenyl ring.
Fluorescence spectroscopy would reveal the emission properties of the compound. Pyrene and its derivatives are known for their strong fluorescence. The emission spectrum of this compound would likely show a structured monomer emission in dilute solutions. At higher concentrations, the formation of excimers due to π-stacking of the pyrene units could lead to a broad, red-shifted emission band. The quantum yield of fluorescence would be a key parameter to quantify the efficiency of the emission process.
Specific absorption and emission maxima, as well as quantum yield data for this compound, have not been reported in the scientific literature.
Quantum Yield Determinations
However, the quantum yield of pyrene-based compounds is known to be highly sensitive to their molecular structure and environment. For pyrene itself, the quantum yield can be significant, but substitutions on the pyrene core can either enhance or diminish this property. For instance, the introduction of certain substituents can lead to decreased fluorescence quantum yields, suggesting the presence of more efficient non-radiative deactivation pathways for the excited state. nih.gov Conversely, other modifications, such as the addition of multiple phenylethynyl groups to the pyrene moiety, have been shown to result in high fluorescence quantum yields. nih.gov
Theoretical and Computational Investigations of 3 Pyren 1 Yl Phenyl Boronic Acid
Density Functional Theory (DFT) for Electronic Structure Elucidation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides a framework to understand the distribution of electrons and their energies, which are fundamental to a molecule's chemical and physical properties. For (3-(Pyren-1-yl)phenyl)boronic acid, DFT calculations are essential to elucidate its electronic characteristics, which are dominated by the interplay between the pyrene (B120774) and phenylboronic acid moieties.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in DFT. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The spatial distribution and energies of these frontier molecular orbitals (FMOs) are critical in determining the electronic and optical properties of a molecule.
In the case of this compound, DFT studies on analogous pyrene-substituted compounds and phenylboronic acid derivatives suggest a distinct localization of the HOMO and LUMO. lodz.placs.org Theoretical investigations on similar systems, such as 3-aminophenylboronic acid, reveal that the HOMO orbital is often localized on the phenyl ring and the substituent, while the LUMO is predominantly centered on the phenyl ring. lodz.pl For this compound, it is anticipated that the HOMO would be largely localized on the electron-rich pyrene unit, which is known for its excellent electron-donating capabilities. acs.org Conversely, the LUMO is expected to be distributed across the phenylboronic acid moiety, with some contribution from the pyrene ring. lodz.pl This separation of the FMOs is indicative of an intramolecular charge transfer (ICT) character upon photoexcitation, a phenomenon crucial for its fluorescent sensing applications.
Table 1: Representative Calculated HOMO-LUMO Data for Analogous Compounds This table presents data for illustrative purposes from related compounds to indicate the expected range of values for this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 3-Aminophenylboronic acid lodz.pl | -5.67 | -0.73 | 4.94 |
| 3-(Acetamidomethyl)phenyl boronic acid lodz.pl | -6.34 | -0.87 | 5.47 |
| Pyrene nih.gov | -5.81 | -2.35 | 3.46 |
Note: The values are dependent on the specific DFT functional and basis set used in the calculation.
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap generally implies higher reactivity and lower stability. The energy gap can be calculated from the energies of the HOMO and LUMO orbitals (ΔE = ELUMO - EHOMO).
For this compound, the conjugation of the pyrene and phenylboronic acid units is expected to result in a smaller HOMO-LUMO gap compared to the individual parent molecules. This is because the extended π-system allows for greater electron delocalization, which raises the energy of the HOMO and lowers the energy of the LUMO. The calculated energy gap for pyrene is approximately 3.46 eV, while for substituted phenylboronic acids, it can range from 4.94 eV to 5.47 eV. lodz.plnih.gov It is therefore reasonable to predict that the energy gap for this compound would lie in a range that facilitates its observed photophysical properties, likely being lower than that of phenylboronic acid itself. The lower HOMO-LUMO energy gap is also indicative of the molecule's potential as a photosensitizer material. youtube.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of the electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational changes and intermolecular interactions of this compound in different environments, such as in solution or in the solid state.
Atomistic MD simulations have been successfully employed to study the conformational dynamics of pyrene-labeled polymers. lp.edu.ua These studies have shown how the pyrene moieties can interact with each other, for instance, through π-π stacking. lp.edu.ua For this compound, MD simulations would be crucial to understand the rotational freedom around the C-C bond connecting the pyrene and phenyl rings, as well as the orientation of the boronic acid group. The conformation of the molecule can significantly impact its photophysical properties and its ability to bind to target analytes.
Furthermore, MD simulations can shed light on the intermolecular interactions that govern the self-assembly of these molecules. The pyrene units can induce aggregation through π-stacking, while the boronic acid groups can form hydrogen bonds or reversible covalent bonds with diols. Understanding these competing interactions is key to designing materials with specific self-assembling properties. The development of accurate force-field parameters for boronic acids is an active area of research that enables more reliable MD simulations of these systems. semanticscholar.org
Mechanistic Insights into Boronic Acid Reactivity and Photophysical Phenomena
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions and photophysical processes. For this compound, this includes understanding the reactivity of the boronic acid group and the origins of its fluorescence behavior.
The reactivity of boronic acids is central to their use in various applications. DFT calculations have been used to study the mechanism of boroxine (B1236090) formation, a common dehydration reaction of boronic acids. researchgate.net These studies have shown that the reaction proceeds through a transition state where the boron atom becomes tetravalent. researchgate.net The Lewis acidic character of the boron atom is a key factor governing this reactivity. researchgate.net Computational studies can also provide insights into the pKa of arylboronic acids, which is an important property for their application in aqueous solutions. mdpi.com
The photophysical properties of this compound are dominated by the pyrene chromophore. Pyrene is well-known for its strong fluorescence and the formation of an excimer (excited-state dimer) at high concentrations, which emits at a longer wavelength than the monomer. The substituent on the pyrene core can significantly modulate its photophysical properties. rsc.org Theoretical investigations can help to understand how the phenylboronic acid group influences the excited state dynamics of the pyrene unit. For instance, time-dependent DFT (TD-DFT) can be used to calculate the energies of excited states and predict the wavelengths of absorption and emission. lodz.pl Such calculations can explain the intramolecular charge transfer that is often observed in donor-acceptor systems and is responsible for their unique fluorescent properties. lodz.pl
Applications in Materials Science Leveraging the Pyren 1 Yl Phenylboronic Acid Scaffold
Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors
While no direct application of (3-(Pyren-1-yl)phenyl)boronic acid in OLEDs has been reported, its potential as a precursor for both emissive and charge-transporting materials is significant.
The pyrene (B120774) unit is a well-known blue-light-emitting chromophore. However, its strong tendency to form aggregates, which leads to a red-shift in emission and a decrease in efficiency (a phenomenon known as aggregation-caused quenching or ACQ), presents a major challenge. The introduction of a bulky phenylboronic acid group, particularly at the 3-position, could serve as a strategy to sterically hinder this aggregation. By preventing close packing of the pyrene cores, the monomer's intrinsic deep-blue emission could be preserved in the solid state, a critical requirement for high-purity blue OLEDs.
Furthermore, the electron-deficient nature of the boronic acid group could be exploited to tune the electronic properties of materials derived from it. Pyrene itself has good hole-transporting characteristics. The incorporation of the phenylboronic acid moiety could modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, potentially creating materials with ambipolar charge transport capabilities or enhancing their function as dedicated hole-transport or electron-transport layers.
The primary route to integrate this compound into OLED materials would be through Suzuki-Miyaura coupling reactions. This would allow for the synthesis of a wide array of extended π-conjugated systems where the (pyren-1-yl)phenyl unit is connected to other aromatic or heterocyclic moieties known to be beneficial for OLED performance. The resulting materials could be designed to have high glass transition temperatures and thermal stability, crucial for the longevity of OLED devices.
Table 1: Potential OLED Materials Derived from this compound
| Potential Compound Class | Target Application | Synthetic Strategy | Anticipated Benefit |
|---|---|---|---|
| Pyrene-Fluorene Copolymers | Blue Emitter / Hole Transport | Suzuki Polycondensation | High thermal stability, good solubility, and blue emission. |
| D-π-A type molecules | Emitter / Charge Transport | Suzuki coupling with electron-donating/accepting units | Tunable emission color and improved charge balance. |
Supramolecular Gels and Soft Materials
The boronic acid functional group is known for its ability to form reversible covalent bonds with diols. This property is the cornerstone of its potential use in creating responsive "smart" materials.
This compound could act as a dopant in polymer or gel networks containing diol functionalities. The reversible formation of boronate esters would create cross-links, significantly altering the rheological properties of the material. Furthermore, the pyrene unit's fluorescence is highly sensitive to its local environment. The formation and cleavage of these cross-links could modulate the distance between pyrene moieties, allowing for the switching between monomer and excimer emission, and thus a change in the material's fluorescent color in response to stimuli like pH changes or the presence of saccharides.
Pyrene derivatives have been investigated for their mechanoluminescent (emission of light in response to mechanical stress) and vapochromic (color change in response to vapors) properties. The specific crystal packing and intermolecular interactions are crucial for these phenomena. While no data exists for this compound, it is plausible that its unique structure could lead to crystalline forms that exhibit these properties. The boronic acid group could also play a role in vapochromism by interacting with analyte vapors containing diol groups.
Functionalization of Carbon Nanotubes and Other Nanomaterials
Non-covalent functionalization of nanomaterials like carbon nanotubes (CNTs) and graphene is essential for their processing and integration into devices. The pyrene moiety is known to strongly interact with the graphitic surfaces of these materials through π-π stacking.
Therefore, this compound could serve as an effective dispersing agent for carbon nanomaterials in various solvents. The pyrene "anchor" would attach to the nanomaterial surface, while the phenylboronic acid "tail" would provide solubility and a reactive handle for further chemical modification. This would open up avenues for creating hybrid materials that combine the excellent electronic properties of carbon nanomaterials with the sensing capabilities of the boronic acid group, for example, in the development of electrochemical sensors for sugars.
Non-Covalent Functionalization Strategies
Non-covalent functionalization is a powerful method for modifying the surface properties of materials without altering their intrinsic electronic and mechanical characteristics. nih.gov This approach is particularly advantageous for carbon-based nanomaterials like carbon nanotubes (CNTs) and graphene, whose performance relies on their pristine graphitic structure. The pyrene group in this compound is central to this strategy.
Molecules containing aromatic groups can engage in non-covalent functionalization of CNTs and graphene through strong and directional π-π stacking interactions between the aromatic moiety and the graphitic surface of the nanomaterial. nih.gov The large, flat surface of the pyrene unit is exceptionally well-suited for this type of interaction, allowing it to act as an effective "anchor" to the material's surface. researchgate.net This self-assembly process enables the stable attachment of the phenylboronic acid group to the nanomaterial's surface, conferring new chemical reactivity and sensing capabilities.
This strategy overcomes the poor dispersibility of CNTs in many solvents, which is a major obstacle to their application. nih.gov By adsorbing molecules with hydrophilic components onto the nanotube sidewalls, their affinity with aqueous environments is improved. beilstein-journals.org The key advantage of this non-covalent approach is its reversibility, which preserves the conjugated double bonds of the carbon nanomaterials. beilstein-journals.org Researchers have successfully used pyrene derivatives to functionalize both single-walled (SWCNT) and multi-walled (MWCNT) carbon nanotubes for various applications, including the construction of biosensors. nih.gov
Electronic Property Modulation in Nanoelectronic Devices
The immobilization of this compound and its derivatives onto the surfaces of nanoelectronic components allows for the precise modulation of their electronic properties, forming the basis for highly sensitive sensors and transistors.
A notable application is in the development of carbon nanotube field-effect transistors (CNT-FETs) for glucose detection. researchgate.net In one such device, a CNT-FET was functionalized with pyrene-1-boronic acid. The pyrene group anchors the molecule to the nanotube, while the boronic acid group serves as a receptor for glucose, which is a diol-containing molecule. researchgate.netresearchgate.net The binding of glucose to the boronic acid moiety alters the local chemical environment and, consequently, the electronic properties of the CNT channel, leading to a measurable change in the transistor's conductance. This device demonstrated high sensitivity and selectivity for glucose over a wide concentration range. researchgate.net
| Device | Functionalizing Agent | Analyte | Detection Range | Key Finding |
| Carbon Nanotube Field-Effect Transistor (CNT-FET) | Pyrene-1-boronic acid | D-glucose | 1 µM - 100 mM | Functionalization provides high sensitivity and selectivity, enabling detection in ranges relevant to human blood and saliva. researchgate.net |
In another innovative approach, a pyrene-appended pyridinium (B92312) boronic acid was used to functionalize 3D graphene foam film electrodes. acs.org This non-covalent functionalization led to a significant modulation of the material's electronic properties, specifically its quantum capacitance. The adsorption of the positively charged boronic acid receptor onto the graphene surface caused an approximate tenfold increase in the electrochemical capacitance. acs.orgnih.gov
This modified electrode was then employed as a highly sensitive molecular sensor for lactate (B86563). The binding of lactate to the boronic acid receptors at an optimized pH caused the capacitance to double again. acs.orgnih.gov This change in capacitance, measured via electrochemical impedance spectroscopy, serves as the sensing signal. The study highlights how the molecular-level binding event is transduced into a measurable electronic signal through the modulation of the graphene's density of states, or quantum capacitance. acs.orgnih.gov
| Material | Functionalizing Agent | Analyte | Effect on Electronic Property | Binding Constants (Klactate) |
| Graphene Foam Electrode | 4-borono-1-(pyren-2-ylmethyl)pyridin-1-ium bromide | Lactic Acid | ~10-fold increase in capacitance upon functionalization; doubles again upon lactate binding. acs.orgnih.gov | 75 M⁻¹ (Aqueous Buffer), 460 M⁻¹ (Artificial Sweat), 340 M⁻¹ (Human Serum). acs.orgnih.gov |
These examples demonstrate the sophisticated control over the electronic properties of nanomaterials afforded by the (pyren-1-yl)phenylboronic acid scaffold, paving the way for advanced nanoelectronic devices for a variety of sensing applications. nih.gov
Applications in Chemical Sensing Utilizing 3 Pyren 1 Yl Phenyl Boronic Acid Derivatives
Molecular Recognition of cis-Diols and Glycans
The primary mechanism underpinning the sensing capability of (3-(Pyren-1-yl)phenyl)boronic acid is its ability to recognize and bind to molecules containing cis-diol functionalities. This interaction is particularly relevant for the detection of carbohydrates and their complex assemblies, known as glycans.
The boronic acid functional group is a Lewis acid that can form reversible covalent bonds with cis-1,2- and cis-1,3-diols to create five- or six-membered cyclic esters, respectively. researchgate.netrsc.orgnih.gov This reaction is typically favorable in aqueous solutions and is pH-dependent. The binding of a diol to the boronic acid moiety of this compound leads to a change in the hybridization of the boron atom from sp² (trigonal planar) to sp³ (tetrahedral). This structural change electronically perturbs the attached pyrene (B120774) fluorophore, resulting in a detectable change in its fluorescence properties. The reversibility of this bond is crucial for sensing applications, as it allows for the dynamic monitoring of analyte concentrations. researchgate.net
The inherent ability of this compound to bind with diols forms the basis for its use in sensing various carbohydrates. Different saccharides exhibit varying affinities for boronic acids depending on the stereochemistry and arrangement of their hydroxyl groups. This differential binding can be exploited to develop selective sensing strategies. For instance, sensors employing boronic acids can distinguish between different monosaccharides like glucose and fructose. nih.gov While specific studies detailing the use of the 3-isomer for a wide array of carbohydrates are limited, the general principle suggests that the interaction would lead to changes in the fluorescence of the pyrene unit, allowing for the quantification of the target carbohydrate.
Sialic acids, a family of nine-carbon carboxylated monosaccharides often found at the termini of glycan chains on cell surfaces, are crucial biomarkers for various physiological and pathological processes, including cancer. The glycerol-like side chain of sialic acid presents a cis-diol arrangement that is a target for boronic acid binding. Fluorescent probes incorporating phenylboronic acid have been developed for the detection and imaging of sialic acid on living cell surfaces. rsc.org A polydiacetylene (PDA) liposome-based sensor system incorporating phenylboronic acid has demonstrated the ability to detect free sialic acid in aqueous solution and image sialic acid-terminated glycans on living cells through a fluorescence turn-on mechanism. rsc.org
Fluorescence-Based Sensing Platforms
The pyrene component of this compound serves as the signaling unit in fluorescence-based sensing platforms. Pyrene is well-known for its strong fluorescence and its propensity to form excited-state dimers, known as excimers, which have a distinct, red-shifted emission compared to the monomer.
Upon binding of a cis-diol-containing analyte to the boronic acid group, the electronic environment of the pyrene fluorophore is altered. This can lead to several observable changes in the fluorescence spectrum. A common phenomenon is a change in the fluorescence intensity, which can either be enhanced (turn-on) or quenched (turn-off). For example, the interaction of phenylboronic acid with glucose has been shown to quench its intrinsic fluorescence. core.ac.uk Additionally, the binding event can influence the formation of pyrene excimers. In solutions containing multiple molecules of this compound, the binding to a multivalent analyte like a glycoprotein (B1211001) could bring the pyrene units into close proximity, promoting excimer formation and a corresponding shift in the emission wavelength. This ratiometric change, involving the ratio of monomer to excimer emission, provides a robust sensing mechanism that is less susceptible to fluctuations in probe concentration or excitation intensity.
Electrochemical Sensing Modalities
The unique electronic and recognition properties of this compound and its derivatives have led to their exploration in various electrochemical sensing platforms. These sensors leverage the ability of the boronic acid group to bind with specific analytes and the pyrene moiety to interact with electrode surfaces, enabling the conversion of molecular recognition events into measurable electrical signals.
Conductance Studies and Single-Molecule Junctions
The integration of pyrene-appended boronic acids into electrochemical sensors can be effectively probed through conductance studies, particularly by immobilizing these molecules on conductive surfaces like graphene. The pyrene group serves as an excellent anchor to graphene surfaces via strong π-π stacking interactions. This non-covalent attachment method is advantageous as it preserves the electronic structure of the graphene.
Recent research has focused on pyrene-appended boronic acid derivatives, such as 4-borono-1-(pyren-2-ylmethyl)pyridin-1-ium bromide, for the development of capacitance-based molecular sensors. nih.govigii.ukucl.ac.ukacs.org In these systems, the boronic acid acts as the recognition element for target analytes, such as diols and α-hydroxy acids, while the pyrene unit ensures stable attachment to the electrode. The binding of an analyte to the boronic acid group induces structural changes that alter the electrochemical double layer at the electrode-solution interface. This change in capacitance can be measured by techniques like electrochemical impedance spectroscopy (EIS). nih.govucl.ac.uk
For instance, the functionalization of a 3D graphene foam electrode with a pyrene-appended pyridinium (B92312) boronic acid leads to a significant, approximately 10-fold increase in the interfacial capacitance. ucl.ac.uk This initial increase is attributed to the introduction of the charged pyridinium group, which modifies the electrical double layer. acs.org Upon the addition of an analyte like lactic acid, a further doubling of the capacitance is observed, signaling a successful sensing event. nih.govucl.ac.ukacs.org This capacitance response provides a direct, label-free, and non-destructive method for analyte detection. nih.govigii.uk
The table below summarizes the binding constants and limits of detection for lactate (B86563) using a sensor based on a pyrene-appended pyridinium boronic acid adsorbed on a graphene foam electrode.
| Medium | Hillian Binding Constant (Klactate) | Limit of Detection (LoD) |
| Aqueous Buffer (pH 4.0) | 75 M-1 | 1.3 mM |
| Artificial Sweat (pH 4.7) | 460 M-1 | 1.4 mM |
| Human Serum (pH 4.0) | 340 M-1 | 1.8 mM |
Table generated from data in nih.govucl.ac.uk
While detailed single-molecule junction studies specifically for this compound are not extensively reported, the principles of molecular electronics suggest its potential. A single-molecule junction, where an individual molecule bridges two electrodes, would allow for the direct measurement of the molecule's conductance. The binding of an analyte to the boronic acid moiety would be expected to modulate the electron transport through the molecule, leading to a distinct change in the measured current. This approach offers the ultimate in miniaturization and sensitivity for chemical sensing.
Integration with Carbon Dots for Enhanced Sensitivity
Carbon dots (CDs) have emerged as promising nanomaterials in electrochemical sensing due to their excellent electronic properties, high surface area, and ease of functionalization. mdpi.com The combination of this compound with carbon dots can create a synergistic system for enhanced electrochemical detection.
In such a hybrid sensor, the pyrene moiety of the molecule can be non-covalently attached to the surface of carbon dots through π-π stacking. The boronic acid groups extending from the CDs would then be available to selectively bind with target analytes. This approach has been explored with other phenylboronic acid derivatives for the detection of various compounds. nih.govnih.gov
The carbon dots serve multiple roles in this configuration. Firstly, they act as a high-surface-area support, allowing for a higher loading of the boronic acid recognition sites. Secondly, their inherent conductivity can facilitate electron transfer, amplifying the electrochemical signal upon analyte binding. The binding of a diol-containing analyte to the boronic acid can alter the electronic properties of the surrounding environment, which in turn affects the electrochemical behavior of the carbon dots. This change can be monitored using various electrochemical techniques, such as cyclic voltammetry or differential pulse voltammetry.
While direct reports on the electrochemical sensing applications of this compound integrated with carbon dots are limited, the foundational principles are well-established. For example, 3-aminophenylboronic acid functionalized graphene quantum dots have been used for the fluorescent detection of glucose. bath.ac.uk A similar strategy could be adapted for electrochemical sensing, where the binding of an analyte to the boronic acid on the carbon dot surface would modulate the electrochemical response. The combination of the selective recognition capabilities of this compound with the signal amplification properties of carbon dots holds significant promise for the development of highly sensitive and selective electrochemical sensors.
Roles in Catalysis and Organic Transformations Involving Pyren 1 Yl Phenylboronic Acid
Reagent in Cross-Coupling Reactions
Arylboronic acids are foundational reagents in the field of metal-catalyzed cross-coupling reactions, prized for their stability, low toxicity, and high functional group tolerance. chemicalbook.commdpi.com (3-(Pyren-1-yl)phenyl)boronic acid is poised to be a valuable participant in these transformations, serving as a source of the 3-(pyren-1-yl)phenyl moiety.
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura reaction is arguably the most prominent application of arylboronic acids, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. chemicalbook.commdpi.com This palladium-catalyzed reaction couples an organoboron compound, such as this compound, with an organohalide or triflate. Given the established protocols, it is highly expected to react efficiently with various aryl, heteroaryl, and vinyl halides. chemicalbook.comchem-soc.si
The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron compound to the palladium center, and reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. chemicalbook.com The presence of a base is crucial for the activation of the boronic acid in the transmetalation step.
Below are representative conditions under which this compound would be expected to participate in Suzuki-Miyaura coupling reactions, based on established methods for similar arylboronic acids.
| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Expected Product |
| Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ (aq) | Toluene/DME | 80-100 | Biaryl |
| Aryl Chloride | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100-120 | Biaryl |
| Vinyl Bromide | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DMF/H₂O | 60-90 | Arylated Alkene |
| Heteroaryl Iodide | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 80-110 | Arylated Heterocycle |
This table presents generalized conditions and is for illustrative purposes. Actual conditions would require optimization.
Participation in Complex Organic Synthesis Pathways
The structural attributes of this compound make it a valuable building block for the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling allows for its incorporation into larger, multi-component systems such as dendrimers, polymers, and macrocycles. For instance, related meta-substituted phenylboronic acids have been utilized in the synthesis of dendrimers and functional polymers for applications in materials science and medicinal chemistry. researchgate.net The pyrene (B120774) unit imparts unique photophysical properties, making the resulting complex molecules suitable for use as fluorescent probes or in optoelectronic devices. The synthesis of porphyrin-dendrimers with peripheral pyrene units, for example, highlights a strategy where a pyrene-containing building block can be attached to a central core, a role for which this compound is well-suited.
Boronic Acid as a Catalyst or Co-Catalyst in Organic Reactions
Beyond their role as coupling reagents, arylboronic acids can also function as organocatalysts. Their mild Lewis acidity enables them to activate substrates in various organic transformations. For example, phenylboronic acid and its derivatives have been shown to catalyze condensation reactions, such as the formation of amides from carboxylic acids and amines, and the synthesis of chromene derivatives. orgsyn.orgnih.gov In these reactions, the boronic acid is thought to activate the carboxylic acid or a related intermediate. Given this precedent, this compound could potentially serve as a catalyst in similar condensation and cyclization reactions.
C-H Functionalization Strategies Utilizing Arylboronic Acids
Direct C-H functionalization represents a powerful and atom-economical strategy for forging new bonds. While arylboronic acids are typically the nucleophilic partner in cross-coupling, recent advancements have seen them used in C-H activation contexts. For example, palladium-catalyzed C-H functionalization can be directed by transiently formed groups, and pyrene-derived substrates have been successfully employed in such atroposelective C-H vinylation reactions. While direct utilization of this compound in this manner is not yet documented, its structural components are relevant to this cutting-edge area of synthesis. The pyrene moiety itself can participate in various C-H activation reactions, and the boronic acid group can be transformed into other functionalities that direct or participate in such processes.
Supramolecular Chemistry and Self Assembly of Pyren 1 Yl Phenylboronic Acid Derivatives
Non-Covalent Interactions Driving Assembly
The spontaneous organization of (Pyren-1-yl)phenyl)boronic acid derivatives into higher-order structures is governed by a delicate interplay of various non-covalent interactions. These weak yet cooperative forces, including pyrene (B120774) excimer formation, hydrogen bonding, and π-π stacking, dictate the final architecture and function of the self-assembled materials. nih.govrsc.org
Pyrene Excimer Formation
A hallmark of pyrene-containing systems is the formation of excimers, which are excited-state dimers that form when a pyrene molecule in an excited state interacts with a neighboring ground-state molecule. nih.govrsc.org This phenomenon is highly dependent on the proximity and orientation of the pyrene units, typically requiring a face-to-face arrangement. The emission spectrum of a pyrene excimer is characterized by a broad, structureless, and red-shifted band (around 480 nm) compared to the structured monomer emission (around 350-400 nm). nih.gov This distinct spectral shift serves as a powerful spectroscopic tool to probe the self-assembly process. The formation of pyrene excimers is a significant driving force in the aggregation of (Pyren-1-yl)phenyl)boronic acid derivatives, indicating close packing of the pyrene cores within the assembled nanostructures. rsc.org
Hydrogen Bonding and π-Stacking Architectures
Hydrogen bonding plays a crucial role, primarily through the boronic acid moieties. Boronic acids are known to form stable, dimeric structures through intermolecular hydrogen bonds between the B(OH)2 groups. wikipedia.org This directional interaction helps to pre-organize the molecules for further assembly.
Complementing the hydrogen bonding is the powerful influence of π-π stacking interactions between the large, planar aromatic surfaces of the pyrene units. rsc.orgresearchgate.net These interactions are a dominant force, leading to the formation of one-dimensional stacks. nih.gov The crystal structure of related pyrene derivatives often reveals extensive π-π stacking, with interplanar distances indicative of strong electronic coupling. researchgate.net The combination of directional hydrogen bonds and extensive π-stacking leads to the formation of robust, well-defined supramolecular architectures. nih.govrsc.org
Formation of Ordered Nanostructures
The cooperative action of the non-covalent forces described above guides the self-assembly of (Pyren-1-yl)phenyl)boronic acid derivatives into a variety of ordered nanostructures in solution. The specific morphology of these structures is influenced by factors such as molecular design, solvent conditions, and concentration.
Self-Assembled Nanorods
Derivatives of pyrene-functionalized phenylboronic acid have been shown to self-assemble into hydrophilic nanorods. nih.govacs.org For example, 4-(4-(pyren-1-yl)butyramido)phenylboronic acid (Py-PBA) was synthesized and observed to form nanorods in solution. nih.govacs.org These rod-like structures are the result of a hierarchical assembly process likely initiated by hydrogen bonding between the boronic acid groups and stabilized by the extensive π-π stacking of the pyrene cores along the long axis of the rod. These self-assembled nanorods exhibit unique two-photon fluorescence properties and can generate singlet oxygen under irradiation, making them suitable for applications in bioimaging and photodynamic therapy. nih.govacs.org
Vesicular Self-Assemblies
By tailoring the amphiphilicity of the molecular design, (Pyren-1-yl)phenyl)boronic acid derivatives can also form vesicular self-assemblies in aqueous solutions. researchgate.net These hollow, spherical structures are typically formed by amphiphilic molecules that arrange themselves into a bilayer membrane, sequestering their hydrophobic pyrene cores from the aqueous environment while exposing the hydrophilic phenylboronic acid groups. researchgate.netias.ac.in The formation of these vesicles can be studied through spectroscopic and microscopic techniques, which confirm the aggregation of monomers into monodispersed vesicular structures. researchgate.net DNA-pyrene conjugates have also been shown to form vesicular assemblies, highlighting the versatility of pyrene in directing this type of nanostructure formation. unibe.ch
Aggregation-Induced Emission (AIE) Characteristics
Many pyrene derivatives exhibit a fascinating photophysical phenomenon known as aggregation-induced emission (AIE). the-innovation.orgnih.govias.ac.in In contrast to the aggregation-caused quenching (ACQ) seen in many traditional fluorophores, AIE-active molecules are weakly emissive when dissolved as monomers but become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.govbohrium.com
This effect in pyrene-based systems is attributed to the restriction of intramolecular rotations and vibrations (RIR and RIV) in the aggregated state. bohrium.com In solution, the excited-state energy is readily dissipated through non-radiative pathways involving molecular motion. However, upon aggregation, these motions are physically constrained, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, resulting in strong fluorescence. nih.gov
Pyrene-phenylboronic acid derivatives that form vesicular or other aggregated structures often display AIE characteristics. researchgate.netias.ac.in For instance, a pyrene-tethered Schiff base was found to be weakly fluorescent in a good solvent but showed a significant increase in fluorescence intensity upon the addition of water, which induced aggregation. ias.ac.in This turn-on fluorescence is a hallmark of the AIE effect and is a key feature for developing sensors and imaging agents. nih.gov
| Property | Description | Key Driving Forces | Resultant Structures/Effects |
| Pyrene Excimer | Excited-state dimer formation between two pyrene molecules. | Close proximity and co-facial arrangement of pyrene units. | Broad, red-shifted emission band; indicates molecular aggregation. |
| Hydrogen Bonding | Directional interaction between boronic acid (B(OH)2) groups. | Electronegativity differences between O and H atoms. | Formation of dimers and pre-organization for larger assemblies. |
| π-π Stacking | Non-covalent interaction between aromatic pyrene rings. | van der Waals forces and electrostatic interactions between π-systems. | Formation of one-dimensional stacks; stabilization of nanostructures. |
| AIE | Enhanced fluorescence emission upon molecular aggregation. | Restriction of intramolecular rotation and vibration (RIR/RIV) in the aggregated state. | Strong "turn-on" fluorescence in aggregates or solid state. |
| Assembled Structure | Associated Derivative Example | Primary Interactions | Key Characteristics |
| Nanorods | 4-(4-(pyren-1-yl)butyramido)phenylboronic acid | π-π stacking, Hydrogen bonding | Hydrophilic, two-photon fluorescence, singlet oxygen generation. nih.govacs.org |
| Vesicles | Pyrene-based phenylboronic acid tailored amphiphiles | Hydrophobic effects, π-π stacking, Hydrogen bonding | Hollow, spherical structures with a bilayer membrane in aqueous solution. researchgate.net |
Mechanism and Structural Basis for AIE Activity
Derivatives of (pyren-1-yl)phenylboronic acid are classic examples of molecules exhibiting aggregation-induced emission (AIE). rsc.org In dilute solutions, these compounds are typically weakly fluorescent. This is because the individual molecules can undergo various intramolecular rotations and vibrations, particularly the rotation of the phenyl ring against the pyrene unit, which provide non-radiative pathways for the decay of the excited state. nih.govrsc.org
The AIE phenomenon is triggered when the molecules aggregate. In the aggregated state, these intramolecular motions are significantly restricted. This "restriction of intramolecular motion" (RIM) is a primary mechanism for AIE. rsc.orgresearchgate.net By locking the molecules into a more rigid conformation within the aggregate, the non-radiative decay pathways are blocked, forcing the excited state to decay radiatively, which results in a strong fluorescence emission. rsc.org
Another key factor contributing to the AIE of pyrene derivatives is the nature of the molecular packing in the aggregated state. The formation of specific types of aggregates, such as J-aggregates, where the pyrene units are arranged in a head-to-tail fashion, can lead to enhanced emission. nih.gov In contrast, H-aggregates, with a face-to-face arrangement, often result in quenched or red-shifted emission. The specific substitution pattern on the phenylboronic acid can influence the type of aggregate formed.
Furthermore, the aggregation process can protect the excited pyrene molecules from quenching by external species, such as oxygen, which is another contributor to the enhanced emission in the aggregated state. nih.govchemrxiv.org The fluorescence intensity of these compounds can increase dramatically upon aggregation, with emission that is significantly stronger than in the dissolved state. nih.gov For instance, in a mixture of tetrahydrofuran (B95107) (THF) and water, the fluorescence of a pyrene-based compound was observed to be weak with a low water fraction but increased by nearly 50-fold as the water content, and thus aggregation, increased. nih.gov
| Solvent (THF/Water Ratio) | Aggregation State | Fluorescence Intensity (Arbitrary Units) | Emission Maximum (nm) |
|---|---|---|---|
| 100/0 | Dissolved | 10 | 420 |
| 70/30 | Partially Aggregated | 80 | 450 |
| 50/50 | Aggregated | 250 | 475 |
| 30/70 | Highly Aggregated | 450 | 480 |
| 10/90 | Precipitated | 500 | 485 |
Applications in Stimuli-Responsive Materials
The inherent responsiveness of the boronic acid group to specific chemical stimuli, combined with the fluorescence of the pyrene unit, makes (pyren-1-yl)phenylboronic acid derivatives excellent candidates for the development of stimuli-responsive materials. acs.org The boronic acid moiety is well-known for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, such as those found in saccharides (e.g., glucose) and on cell surfaces (e.g., sialic acid). acs.orgmsu.edu
This reactivity forms the basis for creating materials that can respond to the presence of these biomolecules. For example, a closely related compound, 4-(4-(pyren-1-yl)butyramido)phenylboronic acid (Py-PBA), has been shown to self-assemble into nanorods that can selectively bind to sialic acid on the surface of cancer cells. nih.gov This binding event can be used for targeted imaging of cancer cells, as the nanorods accumulate in areas of high sialic acid expression. nih.gov
The interaction with diols can also be used to create materials that respond to changes in pH. The boronic acid-diol interaction is pH-dependent, providing a mechanism for pH-responsive drug delivery or sensing. Furthermore, some pyrene-based materials have demonstrated mechanochromic properties, where their fluorescence color changes in response to mechanical stimuli like grinding or pressure. nih.govchemrxiv.org This is due to changes in the molecular packing within the solid state.
The combination of AIE and the stimuli-responsive nature of the boronic acid group allows for the design of "turn-on" fluorescent sensors. In such a system, the material is initially in a non-aggregated, weakly fluorescent state. Upon addition of the target analyte (e.g., a specific saccharide), the binding event induces aggregation and a significant increase in fluorescence, providing a clear signal for detection. These properties make (pyren-1-yl)phenylboronic acid and its derivatives highly promising for applications in bioimaging, diagnostics, and smart materials. nih.gov
| Stimulus | Mechanism of Response | Observed Change | Potential Application |
|---|---|---|---|
| Saccharides (e.g., Glucose, Sialic Acid) | Reversible covalent bonding with the boronic acid group, potentially altering aggregation. | Changes in fluorescence intensity or wavelength; changes in morphology of self-assembled structures. | Biosensors, targeted drug delivery, cell imaging. nih.gov |
| pH | Protonation/deprotonation of the boronic acid, affecting its ability to bind diols and influencing self-assembly. | Alteration of fluorescence properties and aggregation state. | pH sensors, pH-responsive release systems. |
| Mechanical Force | Disruption and rearrangement of molecular packing in the solid state. | Change in fluorescence color (mechanochromism). nih.govchemrxiv.org | Stress sensors, security materials. |
| Solvent Polarity | Induction of aggregation in poor solvents. | Aggregation-Induced Emission (AIE). nih.gov | Fluorescent probes, material fabrication. |
Structural Modifications and Derivatization for Enhanced Academic Performance and Functionality
Strategies to Address Solubility Limitations in Aqueous Media
The hydrophobic nature of the pyrene (B120774) ring system in (3-(Pyren-1-yl)phenyl)boronic acid leads to low solubility in aqueous solutions, which can be a significant drawback for biological applications and certain material fabrication processes. Several approaches have been investigated to address this issue.
The use of co-solvents is a common strategy to enhance the solubility of hydrophobic compounds. For phenylboronic acids, solubility is influenced by the polarity of the solvent. Studies on unsubstituted phenylboronic acid have shown high solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbon solvents researchgate.netepa.gov. It can be inferred that a similar trend would be observed for this compound, with its solubility being enhanced in the presence of suitable organic co-solvents mixed with water.
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Solubility |
| Ether | High |
| Ketones | High |
| Chloroform | Moderate |
| Hydrocarbon | Very Low |
This table is based on data for unsubstituted phenylboronic acid and is intended to provide a general indication of solubility trends. researchgate.netepa.gov
Altering the chemical structure of this compound is a direct approach to modify its hydrophobicity. The introduction of hydrophilic or hydrophobic groups can be used to tune the solubility characteristics of the molecule. For instance, the synthesis of analogues with polar substituents, such as hydroxyl or carboxyl groups, on the phenyl ring or even on the pyrene moiety, could significantly increase aqueous solubility. Conversely, the addition of long alkyl chains would enhance its solubility in nonpolar organic solvents, which could be advantageous for specific applications in materials science researchgate.net. While specific studies on the synthesis of such analogues for this compound are not widely reported, the general principles of medicinal chemistry and material science support this as a viable strategy mdpi.com. The synthesis of such derivatives could be achieved through standard organic chemistry reactions, such as electrophilic aromatic substitution or cross-coupling reactions mdpi.commdpi.com.
Nanoformulation offers a powerful platform to overcome the solubility challenges of hydrophobic molecules like this compound. Encapsulating the compound within nanoparticles can improve its dispersion and stability in aqueous media. Various nanomaterials, including polymeric nanoparticles, liposomes, and nanogels, can be utilized for this purpose nih.govnih.govnih.gov.
For instance, self-assembly of amphiphilic block copolymers containing a phenylboronic acid moiety has been shown to form nanoparticles that can encapsulate hydrophobic drugs, thereby enhancing their aqueous solubility and bioavailability researchgate.net. A similar approach could be envisioned for this compound, where it could be either encapsulated within or chemically conjugated to the polymer backbone. Furthermore, pyrene-functionalized phenylboronic acid derivatives have been shown to self-assemble into nanorods in aqueous solutions, a process that can be tuned to control the material's properties nih.gov.
Table 2: Nanoformulation Strategies for Phenylboronic Acid Derivatives
| Nanomaterial | Description | Potential Advantage for this compound |
| Polymeric Nanoparticles | Self-assembled structures of amphiphilic block copolymers. | Improved aqueous solubility and potential for targeted delivery. |
| Liposomes | Vesicles composed of a lipid bilayer. | Encapsulation of the hydrophobic molecule, enhancing biocompatibility. |
| Nanogels | Cross-linked hydrophilic polymer networks. | High water content and tunable size, suitable for biological applications. nih.gov |
| Self-Assembled Nanorods | Ordered aggregation of functionalized molecules. | Controlled morphology and enhanced photophysical properties. nih.gov |
Incorporation into Polymeric Systems for Responsive Materials
The incorporation of this compound into polymeric systems can lead to the development of "smart" or responsive materials. The boronic acid group can form reversible covalent bonds (boronate esters) with diols, which is a pH-sensitive interaction. This property can be exploited to create hydrogels and other polymeric materials that respond to changes in pH or the presence of specific diol-containing molecules, such as glucose mdpi.com.
While direct incorporation of this compound into polymers has not been extensively documented, numerous studies have demonstrated the use of other phenylboronic acid derivatives for this purpose. These derivatives are often copolymerized with other monomers to create functional polymers. For example, phenylboronic acid-containing polymers have been used to create glucose-responsive hydrogels for insulin (B600854) delivery systems nih.gov. The pyrene moiety in this compound would add a fluorescent reporting capability to such a system, allowing for simultaneous sensing and response. The pyrene unit can form excimers, and the emission characteristics of these excimers are sensitive to the local environment, providing a mechanism for monitoring the swelling or shrinking of the polymer network.
Synthesis of Pyrene-Phenylboronic Acid Conjugates for Multifunctional Applications
The synthesis of conjugates of this compound with other functional molecules can lead to multifunctional systems with enhanced capabilities. The pyrene group serves as a fluorescent probe, while the phenylboronic acid moiety can act as a recognition site or a reactive handle for further chemical modification.
For example, pyrene-appended boronic acids have been developed as molecular sensors for lactate (B86563), where the pyrene group anchors the molecule to a graphene surface and the boronic acid binds to the target analyte nih.gov. Conjugates of phenylboronic acid with imaging agents and therapeutic molecules have also been synthesized. For instance, phenylboronic acid has been conjugated to nanogels labeled with Iodine-131 for targeted imaging and radiotherapy of breast cancer nih.gov. These examples highlight the potential of creating sophisticated multifunctional systems based on the this compound scaffold for applications in diagnostics, therapeutics, and sensing.
Future Research Directions and Emerging Paradigms for 3 Pyren 1 Yl Phenyl Boronic Acid in Chemical Sciences
Advanced Rational Design Principles for Novel Functional Materials
The future of materials science lies in the ability to design molecules with specific functions from the ground up. The unique combination of a pyrene (B120774) core and a boronic acid group in (3-(Pyren-1-yl)phenyl)boronic acid makes it an excellent candidate for the rational design of new functional materials. The pyrene unit offers inherent fluorescence, while the boronic acid provides a reactive handle for creating more complex structures. nih.gov
A primary direction for future research will be the use of advanced computational methods, such as Density Functional Theory (DFT), to predict how chemical modifications will influence the material's properties. This allows for the in silico design of derivatives with tailored optical and electronic characteristics for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics. rsc.org The goal is to modulate the spatial arrangement of these molecules to control their emission properties, such as creating desired excimer (excited-state dimer) emissions. rsc.org
Furthermore, the principles of supramolecular chemistry will be pivotal. The boronic acid's capacity to form reversible bonds with diols can be harnessed to build self-assembling systems like polymers and metal-organic frameworks (MOFs). nih.govrsc.org Researchers will likely investigate how the interplay between the π-stacking of pyrene units and the covalent interactions of the boronic acid can direct the formation of these ordered structures. nih.govrsc.org This could lead to porous materials with surfaces decorated by π-electrons, which can encapsulate other molecules and facilitate energy transfer processes. rsc.org
Exploration of New Catalytic Applications and Reaction Pathways
While boronic acids are famously used in cross-coupling reactions, the distinct structure of this compound suggests untapped catalytic potential. The pyrene component is photoactive and can be exploited in light-driven catalytic cycles. rsc.org Future studies will likely explore its use as a photoredox catalyst to drive novel chemical transformations.
A key research area will be the investigation of cooperative effects between the pyrene and boronic acid moieties. The boronic acid could serve as a recognition site, binding to a substrate and bringing it into close proximity with the photoactive pyrene core. This could enhance reaction rates and selectivity. The functionalization of pyrene with different groups is known to generate diverse coordination chemistry with metal ions, which can give rise to new photochemical properties. rsc.org
Integration into Complex Biological Systems for Fundamental Understanding
The intrinsic fluorescence of the pyrene unit makes this compound a promising tool for biological imaging and sensing. rsc.org The boronic acid group is known to interact with diols, which are common in biological molecules like saccharides (sugars). nih.gov This provides a direct mechanism for targeting and sensing these important biomolecules.
Future work will focus on designing derivatives that are biocompatible and highly selective for specific biological targets, such as the sialic acid overexpressed on the surface of some cancer cells. nih.gov A major goal is the development of "turn-on" fluorescent probes, where the molecule's fluorescence is only activated upon binding to its target, which is a common strategy for monitoring analytes in biological systems. rsc.org These probes could be used to visualize changes in cellular processes, such as glycosylation, which is often altered in disease states. nih.gov The unique ability of pyrene to form excimers with distinct spectroscopic properties can also be exploited to monitor changes in its local micro-environment, making it a desirable component for bioimaging. rsc.org
Development of High-Throughput Screening Methodologies for Structure-Property Relationships
To accelerate the discovery of new materials and probes based on this compound, high-throughput screening (HTS) is a crucial future direction. HTS allows for the rapid synthesis and testing of large libraries of related compounds to identify those with the most promising properties. nih.gov
The development of quantitative structure-property relationship (QSPR) models will be essential. nih.gov These models use computational algorithms to correlate the chemical structure of a molecule with its observed properties, such as fluorescence quantum yield or binding affinity. researchgate.netrsc.org By screening a library of derivatives, researchers can build robust QSPR models that can then predict the properties of yet-to-be-synthesized molecules, guiding the design of improved compounds. nih.gov This approach can also serve as a quality control tool to identify experimental errors in HTS data. nih.gov This iterative cycle of screening, modeling, and design will significantly speed up the development of new functional materials. researchgate.net
Hybrid Systems and Nanocomposites for Enhanced Performance
The performance of this compound can be significantly enhanced by incorporating it into hybrid systems and nanocomposites. For example, attaching the molecule to the surface of nanoparticles or embedding it within a polymer matrix can improve its stability and processability.
Q & A
Q. What are the primary challenges in handling (3-(Pyren-1-yl)phenyl)boronic acid in biological assays, and how can they be mitigated?
Answer: The compound exhibits poor solubility in aqueous media like RPMI culture medium, leading to precipitation and unreliable in vitro assay results . To address this, researchers can:
- Use co-solvents (e.g., DMSO ≤2%) to enhance solubility while minimizing cytotoxicity.
- Optimize medium composition (e.g., pH adjustment, surfactants like Tween-20).
- Pre-dissolve the compound in organic solvents and dilute into aqueous buffers incrementally.
Q. What validated analytical methods are suitable for quantifying this compound in complex matrices?
Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for sensitivity and specificity, as demonstrated for structurally similar boronic acids (e.g., carboxy phenyl boronic acid) . Key validation parameters per ICH guidelines include:
- Linearity: 1–1000 ng/mL with R² >0.994.
- LOD/LOQ: ≤0.1 ppm and ≤0.3 ppm, respectively.
- Accuracy/Precision: ±15% deviation, ≤15% RSD.
Q. How can the purity of this compound be confirmed during synthesis?
Answer:
- NMR Spectroscopy: Verify absence of anhydride or ester byproducts (common in boronic acid syntheses) .
- Mass Spectrometry: Confirm molecular ion ([M+H]⁺) and isotopic pattern (boron’s natural abundance).
- HPLC: Use C18 columns with UV detection (λ = 254 nm) for purity >97% .
Advanced Research Questions
Q. How does the pyrenyl moiety in this compound enhance fluorescence-based sensing applications?
Answer: The pyrenyl group acts as a fluorophore with a long excited-state lifetime, enabling photoinduced electron transfer (PET) mechanisms. Binding of saccharides to the boronic acid strengthens the boron-nitrogen interaction, suppressing PET and increasing fluorescence intensity . For example:
Q. What strategies resolve contradictions in biological activity data for boronic acid derivatives?
Answer: Discrepancies in IC50 values (e.g., tubulin polymerization inhibition vs. cell viability assays) may arise from solubility differences or off-target effects. To reconcile
- Parallel Assays: Compare in vitro (e.g., Jurkat cell apoptosis) and cell-free systems (e.g., tubulin polymerization IC50 = 21–22 μM) under identical solubility conditions .
- Solubility Profiling: Use dynamic light scattering (DLS) to monitor aggregation in real time .
- Computational Modeling: Predict binding affinities to tubulin vs. other targets (e.g., proteases) using docking simulations .
Q. How can this compound be integrated into carbon-based nanomaterials for glucose sensing?
Answer: A “synthesis-modification integration” approach enables one-step fabrication of boronic acid-functionalized carbon dots (C-dots):
- Hydrothermal Synthesis: React phenylboronic acid with glucose at 180°C for 6 hours to form fluorescent C-dots .
- Mechanism: Glucose binding induces C-dot assembly and fluorescence quenching (Stern-Volmer constant: Ksv = 1.2 × 10³ M⁻¹).
- Selectivity: The inert surface minimizes interference from biomolecules (e.g., fructose, galactose) .
Q. What experimental designs optimize the use of this compound in PET-based saccharide sensors?
Answer:
- pH Optimization: Conduct fluorescence titrations at pH 7.5–8.0 to balance boronic acid’s pKa (~7.95) and saccharide binding .
- Cyclodextrin Inclusion: Pre-mix with β-cyclodextrin to solubilize pyrenyl groups and amplify signal changes (e.g., 2515 M⁻¹ binding constant for fructose) .
- Competitive Assays: Use anthracene-labeled competitors to quantify binding stoichiometry via Förster resonance energy transfer (FRET) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
